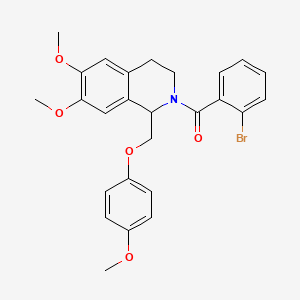

(2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

描述

The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (hereafter referred to as Compound A) features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 6. The 1-position is modified with a (4-methoxyphenoxy)methyl moiety, while the 2-position is linked to a 2-bromophenyl methanone group.

属性

IUPAC Name |

(2-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26BrNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFVHEROXHXHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in neuropharmacology. Its unique structural features suggest significant interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Molecular Structure

The molecular formula of the compound is , and it contains several functional groups that contribute to its biological activity. The presence of the bromine atom on the phenyl ring and methoxy groups enhances its reactivity and binding properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Neuropharmacology : The compound shows promise in treating neurodegenerative diseases by interacting with neurotransmitter systems, potentially modulating receptor activity.

- Anti-inflammatory Effects : Isoquinoline derivatives are often associated with anti-inflammatory and analgesic properties, suggesting potential applications in pain management.

Studies have shown that this compound interacts with various neurotransmitter receptors, including NMDA receptors. It has been identified as a potentiator for specific NMDA receptor subtypes (GluN2C and GluN2D), which are crucial for synaptic plasticity and memory function . This interaction may enhance therapeutic efficacy in neurodegenerative conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key differences and similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Similar isoquinoline core with different bromine position | Potentially altered biological activity due to bromine placement |

| N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Different electronic properties influencing reactivity |

| N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Benzyl group instead of bromophenyl | Altered lipophilicity affecting pharmacokinetics |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Neuroprotection Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.

- Binding Affinity Studies : Interaction studies revealed high binding affinity to NMDA receptors, indicating its potential as a therapeutic agent for cognitive disorders .

- Anti-inflammatory Activity : Experimental models showed that the compound significantly reduced inflammation markers in animal models of arthritis, supporting its role as an anti-inflammatory agent.

相似化合物的比较

Substituent Variations on the Phenyl Methanone Group

The phenyl methanone group is a critical pharmacophore in Compound A. Modifications here significantly alter molecular interactions. Key analogs include:

Key Findings :

Modifications to the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is conserved across analogs, but substitutions on the core influence conformational flexibility and solubility:

- Simplified Core (): A derivative lacking the (4-methoxyphenoxy)methyl group (CAS 346725-61-9, MW 316.19) shows reduced molecular weight and complexity, highlighting the role of the phenoxy moiety in Compound A for extended π-π stacking or hydrogen bonding .

- Styryl-Substituted Analogs (): Compounds 155–157 feature a styryl group instead of the (4-methoxyphenoxy)methyl, increasing rigidity and altering conjugation patterns. For example, Compound 155 (MW 469.52) exhibits a planar styryl system, which may enhance fluorescence properties .

Methoxy Group Positioning and Impact

Methoxy groups at positions 6 and 7 are conserved in Compound A and its analogs (e.g., ). These groups:

- Enhance solubility via hydrogen bonding.

- Stabilize the tetrahydroisoquinoline core through steric and electronic effects.

- Analogous compounds lacking these groups (e.g., , CAS 98215-75-9) show reduced polarity and altered pharmacokinetic profiles .

Computational and Experimental Similarity Assessments

Chemical Fingerprinting vs. Graph-Based Comparisons

- Tanimoto Coefficient (Chemical Fingerprints) : Widely used for similarity scoring, this method identifies Compound A as 85% similar to its fluorophenyl analog () but only 72% similar to styryl-substituted analogs (). However, fingerprints may overlook stereoelectronic nuances .

- Graph Comparison : More computationally intensive but captures subtle structural differences, such as the spatial arrangement of bromine vs. chlorine substituents. For example, subgraph matching reveals that Compound A shares 90% backbone similarity with ’s bromophenyl analog (157) but diverges in side-chain topology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。